molecular formula C24H20FN3O2S B11451877 2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11451877
M. Wt: 433.5 g/mol
InChI Key: FNEAMGRDWADKJD-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a fluorobenzyl group, a sulfanyl linkage, and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process:

  • Formation of the Pyrimidoquinoline Core: : The initial step involves the construction of the pyrimidoquinoline core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

  • Introduction of the Phenyl Group: : The phenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrimidoquinoline intermediate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Attachment of the Fluorobenzyl Group: : The fluorobenzyl group is attached through a nucleophilic substitution reaction. This step involves the reaction of the intermediate with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, under anhydrous conditions.

  • Formation of the Sulfanyl Linkage: : The final step involves the formation of the sulfanyl linkage by reacting the intermediate with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is studied for its potential as an anti-inflammatory agent, with research focusing on its ability to modulate inflammatory pathways.

    Biochemistry: The compound is used as a probe to study enzyme-substrate interactions, particularly in the context of sulfanyl group modifications.

    Industrial Chemistry: It is explored for its potential use as a precursor in the synthesis of more complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves several molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits specific enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access.

    Modulation of Signaling Pathways: It affects signaling pathways involved in cell proliferation and inflammation, such as the MAPK and NF-κB pathways.

    Interaction with DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 2-[(2-bromobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 2-[(2-methylbenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and bioavailability, making it a more potent and selective inhibitor of its molecular targets compared to its analogs.

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20FN3O2S/c25-16-10-5-4-9-15(16)13-31-24-27-22-21(23(30)28-24)19(14-7-2-1-3-8-14)20-17(26-22)11-6-12-18(20)29/h1-5,7-10,19H,6,11-13H2,(H2,26,27,28,30)

InChI Key

FNEAMGRDWADKJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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